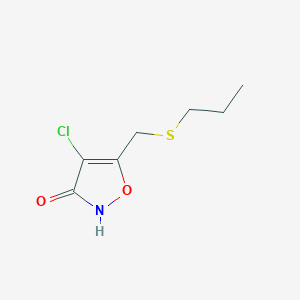

4-chloro-5-((propylthio)methyl)isoxazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-5-((propylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorine atom at the 4th position, a propylthio group at the 5th position, and a methyl group at the 3rd position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-((propylthio)methyl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-5-methylisoxazole with propylthiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-((propylthio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, sodium hydride

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted isoxazole derivatives

Scientific Research Applications

4-chloro-5-((propylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-5-((propylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-5-methylisoxazole

- 5-((propylthio)methyl)isoxazole

- 4-chloro-3-methylisoxazole

Uniqueness

4-chloro-5-((propylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both a chlorine atom and a propylthio group on the isoxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

4-Chloro-5-((propylthio)methyl)isoxazol-3(2H)-one (CAS No. 89660-93-5) is a compound belonging to the isoxazole family, characterized by a chlorine atom at the 4th position, a propylthio group at the 5th position, and a methyl group at the 3rd position of the isoxazole ring. This unique structure contributes to its biological activity and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C7H10ClNO2S |

| Molecular Weight | 207.68 g/mol |

| IUPAC Name | 4-chloro-5-(propylsulfanylmethyl)-1,2-oxazol-3-one |

| InChI Key | MQFAFUOBJPKAKI-UHFFFAOYSA-N |

| Canonical SMILES | CCCSCC1=C(C(=O)NO1)Cl |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor or activator within various biochemical pathways. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, which can be explored for therapeutic applications.

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on certain biological pathways. For instance, it can downregulate the expression of key proteins involved in inflammatory responses. A study indicated that at concentrations around 50 μM, it resulted in approximately 50% inhibition of specific enzymatic activities related to pathogenic secretion systems .

Toxicity and Safety

While exploring its biological activity, it is crucial to assess the compound's toxicity. Preliminary studies suggest that the compound's toxicity profile needs careful evaluation in model organisms such as zebrafish embryos, where its effects on development and survival are monitored .

Case Study: Enzyme Inhibition

In a recent study focused on enzyme inhibition, researchers evaluated the impact of various concentrations of this compound on the Type III secretion system (T3SS) in bacterial models. The compound was tested alongside other known inhibitors, revealing a concentration-dependent inhibition pattern. The findings showed that at higher concentrations (50 μM), it significantly reduced the secretion of virulence factors by pathogenic bacteria .

Comparative Analysis with Similar Compounds

To understand its unique properties, comparisons were made with other isoxazole derivatives:

| Compound Name | Inhibition (%) at 50 μM |

|---|---|

| 4-Chloro-5-methylisoxazole | 30% |

| 4-Chloro-3-methylisoxazole | 40% |

| This compound | 50% |

This table highlights that while other compounds exhibited some level of inhibition, the new compound demonstrated superior efficacy in inhibiting pathogenic processes.

Applications in Research and Industry

The compound has potential applications in several areas:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules.

- Biological Research : Used as a probe to investigate biological pathways and enzyme functions.

- Agricultural Chemistry : Potential use as a fungicide or herbicide due to its biological activity against plant pathogens.

Properties

CAS No. |

89660-93-5 |

|---|---|

Molecular Formula |

C7H10ClNO2S |

Molecular Weight |

207.68 g/mol |

IUPAC Name |

4-chloro-5-(propylsulfanylmethyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C7H10ClNO2S/c1-2-3-12-4-5-6(8)7(10)9-11-5/h2-4H2,1H3,(H,9,10) |

InChI Key |

MQFAFUOBJPKAKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCC1=C(C(=O)NO1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.